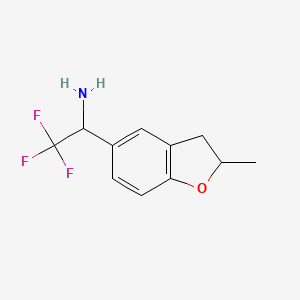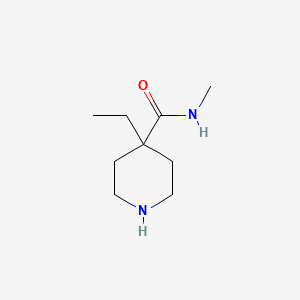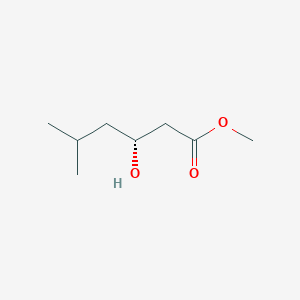
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- is a hydroxylated fatty acid ester. It is also known as methyl 3-hydroxy-5-methylhexanoate. This compound is a volatile component and aromatic agent found in various fruits such as blood oranges, cape gooseberries, papayas, and pineapples. It is commonly used as a flavoring agent in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- can be synthesized from methyl-n-propylketone and alpha-bromoacetic ester (or alpha-chloroacetic ester) in the presence of zinc (or magnesium) . The reaction involves the formation of a carbon-carbon bond between the ketone and the ester, followed by esterification to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-5-methylhexanoic acid or 3-keto-5-methylhexanoate.
Reduction: Formation of 3-hydroxy-5-methylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxyhexanoate: Similar structure but lacks the methyl group at the 5-position.
Methyl 3-hydroxycaproate: Another hydroxylated fatty acid ester with a similar structure.
Uniqueness
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
159419-35-9 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl (3R)-3-hydroxy-5-methylhexanoate |
InChI |
InChI=1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1 |
InChI Key |
SFJDGEXPYKDGTD-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)OC)O |
Canonical SMILES |
CC(C)CC(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)
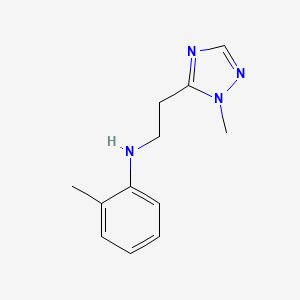
![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)

![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)

![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)
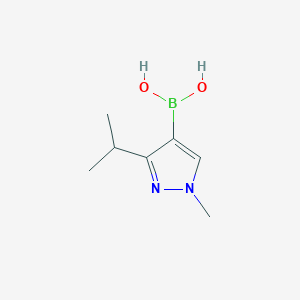
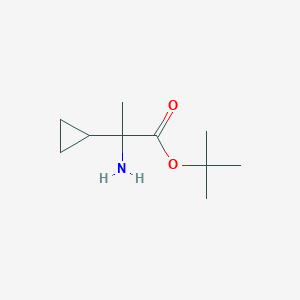
![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
